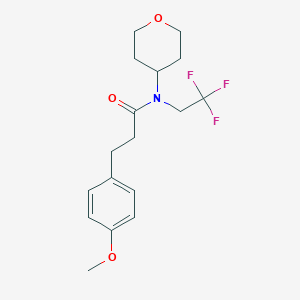

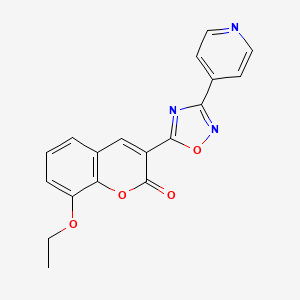

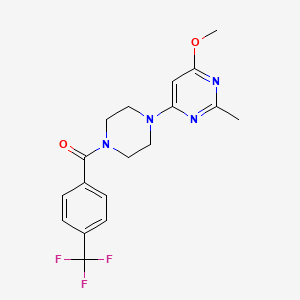

8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both pyridine and oxadiazole moieties, which are known to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that derivatives of 8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one exhibit significant antimicrobial potency. For instance, a study demonstrated the synthesis of 1,3,4-oxadiazole containing derivatives of chromeno[4,3-b]pyridine, which were screened for in vitro antimicrobial activity against various bacterial and fungal species. The minimum inhibitory concentration (MIC) of these compounds ranged between 5 and 15 μg/mL, comparable to standard drugs, indicating high potency against certain bacteria and fungi (Jadhav et al., 2016). Another study focused on the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines, showcasing their significant antibacterial and antifungal activity against tested microbial strains and dermatophyte fungi (Banoji et al., 2022).

Anticancer Activity

Several studies have explored the anticancer potential of compounds based on the chromen-2-one scaffold. A notable example includes the evaluation of terpyridine-skeleton molecule derivatives containing the chromeno[4,3-b]pyridine core for their biological activities. Some compounds were identified as nonintercalative topoisomerase I and II dual catalytic inhibitors, inducing apoptosis and G1 arrest in T47D human breast cancer cells, with much less DNA toxicity than etoposide. These compounds significantly inhibited tumor growth in xenografted mice models (Kwon et al., 2015). Additionally, novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives were synthesized and screened for antimicrobial, antifungal, and antimalarial activities, further highlighting the potential of chromen-2-one derivatives in cancer research (Shah et al., 2016).

Material Science Applications

In the realm of material science, chromen-2-one derivatives have been investigated for their utility in organic light-emitting diodes (OLEDs). For example, a study on bis(1,3,4-oxadiazole) systems demonstrated the fabrication of LEDs using these materials as the electron-injection/hole-blocking layer, resulting in considerably more efficient devices than those with single layers or other analogues (Wang et al., 2001).

Propriétés

IUPAC Name |

8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c1-2-23-14-5-3-4-12-10-13(18(22)24-15(12)14)17-20-16(21-25-17)11-6-8-19-9-7-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNXBZWMZHVOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2987305.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987309.png)

![5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2987311.png)